molecular formula C17H26O3 B139429 7-Deacetoxyolepupuane CAS No. 134822-40-5

7-Deacetoxyolepupuane

Cat. No. B139429
M. Wt: 278.4 g/mol
InChI Key: VTWFKCAENOAYPA-IVSAIRAKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Deacetoxyolepupuane is a natural product isolated from the plant, O. stamineus. It is a diterpenoid compound with a unique structure that has attracted the attention of researchers due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 7-Deacetoxyolepupuane is not fully understood. However, it has been shown to act on various cellular signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Biochemical And Physiological Effects

7-Deacetoxyolepupuane has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-Deacetoxyolepupuane in lab experiments is its natural origin. It is also relatively easy to synthesize and purify. One of the limitations is the lack of understanding of its mechanism of action and the need for further studies to fully understand its potential therapeutic properties.

Future Directions

There are several future directions for the study of 7-Deacetoxyolepupuane. One direction is to further investigate its potential use in the treatment of various diseases such as Alzheimer's disease and diabetes. Another direction is to study its potential use as an anti-inflammatory agent in various inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.

Scientific Research Applications

7-Deacetoxyolepupuane has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, diabetes, and cardiovascular diseases.

properties

CAS RN

134822-40-5

Product Name

7-Deacetoxyolepupuane

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

[(1S,5aS,9aS,9bR)-6,6,9a-trimethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[g][2]benzofuran-1-yl] acetate

InChI

InChI=1S/C17H26O3/c1-11(18)20-15-14-12(10-19-15)6-7-13-16(2,3)8-5-9-17(13,14)4/h10,13-15H,5-9H2,1-4H3/t13-,14+,15-,17-/m0/s1

InChI Key

VTWFKCAENOAYPA-IVSAIRAKSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2C(=CO1)CC[C@@H]3[C@@]2(CCCC3(C)C)C

SMILES

CC(=O)OC1C2C(=CO1)CCC3C2(CCCC3(C)C)C

Canonical SMILES

CC(=O)OC1C2C(=CO1)CCC3C2(CCCC3(C)C)C

synonyms

7-Deacetoxyolepupuane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Deacetoxyolepupuane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Deacetoxyolepupuane
Reactant of Route 3
7-Deacetoxyolepupuane
Reactant of Route 4
Reactant of Route 4
7-Deacetoxyolepupuane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
7-Deacetoxyolepupuane
Reactant of Route 6
Reactant of Route 6
7-Deacetoxyolepupuane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.